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Compound of Interest

Compound Name: (R)-(-)-2-Nonyl isothiocyanate

CAS No.: 737000-85-0

Cat. No.: B1424462 Get Quote

Executive Summary
(R)-(-)-2-Nonyl isothiocyanate (2-NITC) is a specialized chiral electrophilic probe used to

interrogate the conformational landscape of hydrophobic protein pockets. Unlike non-specific

alkylating agents (e.g., iodoacetamide), 2-NITC combines a lipophilic nonyl chain with a rigid

isothiocyanate (–N=C=S) warhead and a specific stereocenter. This unique architecture allows

researchers to map "cryptic" cysteine residues located in dynamic, hydrophobic allosteric sites

that are often inaccessible to hydrophilic probes.

This guide details the application of 2-NITC in conformational-reactivity modeling, a hybrid

workflow combining kinetic labeling experiments with molecular dynamics (MD) to predict

ligandability based on local protein fluctuation and stereochemical fit.

Scientific Mechanism & Causality
The Stereoelectronic Driver
The reactivity of 2-NITC is governed by the Hard-Soft Acid-Base (HSAB) principle and

stereoselective exclusion.

The Warhead: The central carbon of the isothiocyanate group is a soft electrophile. It reacts

preferentially with the soft thiolate anion (

) of cysteine residues to form a dithiocarbamate adduct.
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The Chiral Nonyl Tail: The (R)-2-nonyl group serves two functions:

Hydrophobic Anchor: It partitions into lipophilic pockets, increasing the local concentration

of the warhead near buried cysteines (local effective molarity).

Stereo-filter: The chiral center restricts the rotational freedom of the tail. Only pockets that

can accommodate the specific spatial projection of the (R)-methyl and nonyl chain will

allow the –N=C=S group to approach the cysteine sulfur within the reaction distance (< 3.5

Å).

The Reaction Pathway
The reaction is reversible.[1] The stability of the adduct depends on the local environment;

hydrophobic pockets stabilize the dithiocarbamate, preventing hydrolysis or glutathione

exchange.
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Caption: Kinetic mechanism of cysteine modification by 2-NITC. The hydrophobic pocket

stabilizes the dithiocarbamate adduct, reducing k_off.

Experimental Protocol: Kinetic Labeling & Analysis
Materials Preparation

(R)-(-)-2-Nonyl ITC Stock: Dissolve to 50 mM in anhydrous DMSO. Store at -80°C under

argon. Critical: Avoid protic solvents which accelerate hydrolysis.
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Lysis Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 1% NP-40. Note: Avoid Tris or primary

amine buffers as they compete for the ITC.

Quenching Reagent: 100 mM Dithiothreitol (DTT) or 4-fold molar excess of reduced

Glutathione (GSH).

Workflow: Conformational Labeling
Step 1: Protein Equilibration Dilute target protein (1-5 µM) in HEPES buffer. Incubate at 37°C

for 15 min to allow conformational breathing.

Step 2: Probe Incubation (Time-Resolved) Add 2-NITC (10-100 µM final) to the protein.

Kinetic Series: Harvest aliquots at t = 0.5, 1, 5, 15, 30, and 60 min.

Control: Run a parallel reaction with the (S)-enantiomer (if available) or a linear alkyl ITC

(e.g., octyl ITC) to determine stereospecificity.

Step 3: Quenching & Stabilization Immediately quench aliquots with excess DTT.

Why: DTT scavenges unreacted ITC. However, dithiocarbamates are reversible. To "lock"

the modification for MS analysis, proceed immediately to acid precipitation or digestion at pH

< 6.

Step 4: Digestion & MS Analysis

Acidify: Adjust pH to 4.0 using formic acid (stabilizes dithiocarbamates).

Pepsin Digestion: Use pepsin (pH 2-4) instead of trypsin (pH 8) to maintain adduct stability

during cleavage.

LC-MS/MS: Analyze peptides. Look for a mass shift of +185.33 Da (Molecular weight of 2-

Nonyl ITC).

Data Analysis: Pseudo-First Order Kinetics
Calculate the reactivity rate (

) for each cysteine by plotting peptide occupancy vs. time.
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Compare

of 2-NITC vs. non-chiral controls. A high ratio (

) indicates a stereoselective hydrophobic pocket.

Computational Modeling Workflow
To correlate experimental reactivity with protein structure, use the following in silico pipeline.

1. Target Structure
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Caption: Integrated computational pipeline for linking 2-NITC labeling data to structural

dynamics.

Modeling Parameters
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Parameter Setting Rationale

Force Field
CHARMM36m or Amber

ff14SB

Accurate representation of

protein backbone dynamics.

Ligand Param CGenFF / GAFF2
Custom parameters required

for the isothiocyanate group.

Docking Grid Focused on Cys ± 10 Å
Reduces search space to

reactive centers.

Constraint
Distance (S_cys ... C_itc) < 3.5

Å

Enforces proximity required for

covalent bond formation.

Key Applications & Troubleshooting
Primary Applications

Drugability Assessment: If 2-NITC labels a cysteine that standard fragment screens miss,

that site is a "cryptic" hydrophobic pocket suitable for allosteric inhibitor design.

QSAR Validation: Use the kinetic data to validate computational predictions of cysteine pKa

and accessibility.

Troubleshooting Guide
Problem: Low labeling efficiency.

Cause: Rapid reversibility of the dithiocarbamate adduct.

Solution: Perform analysis at lower pH (4-5) or use "click" chemistry derivatives if available

(though this alters the probe structure).

Problem: Non-specific labeling.

Cause: pH > 8.0 promotes reaction with Lysine amines (thiourea formation).

Solution: Strictly maintain pH 7.0 - 7.4 during incubation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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